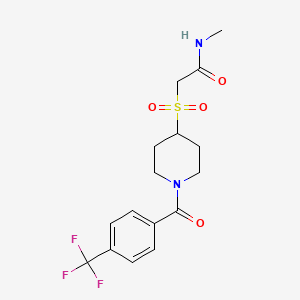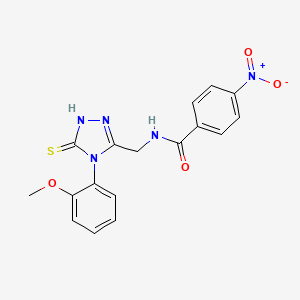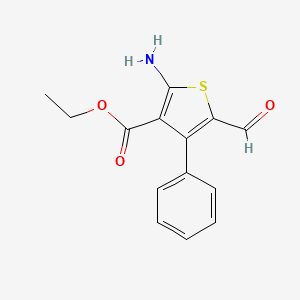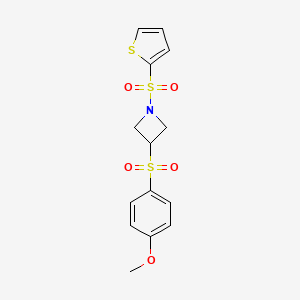
N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide” is a chemical compound. It is a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C16H21F3N2O5S2 . Its average mass is 442.474 Da and its monoisotopic mass is 442.084381 Da . Further structural analysis would require more specific data or computational modeling .Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit acetyl- and butyrylcholinesterase .
Mode of Action
For instance, the presence of a trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with its targets .
Biochemical Pathways
If the compound does indeed inhibit cholinesterases, it could potentially affect cholinergic signaling pathways, which play crucial roles in numerous physiological processes, including muscle function, memory, and cognition .
Pharmacokinetics
For instance, the trifluoromethyl group could enhance the compound’s stability and lipophilicity, potentially affecting its absorption and distribution .
Result of Action
If the compound does inhibit cholinesterases, it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide in lab experiments is its specificity for the BTK signaling pathway. This allows for targeted inhibition of specific cells and signaling pathways, which can lead to more effective treatments for cancer and autoimmune diseases. However, one of the limitations of using TAK-659 is its potential toxicity and side effects, which need to be carefully monitored in clinical trials.
Direcciones Futuras
There are several future directions for research on N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide. One area of research is in the development of more potent and selective inhibitors of the BTK signaling pathway. Another direction is in the combination of TAK-659 with other targeted therapies to improve treatment outcomes. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials for cancer and autoimmune diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its specificity for the BTK signaling pathway makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, further research is needed to evaluate its safety and efficacy in clinical trials and to develop more potent and selective inhibitors of the BTK signaling pathway.
Métodos De Síntesis
The synthesis of N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves several steps. The first step involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine to form 1-(4-(trifluoromethyl)benzoyl)piperidine. This intermediate is then reacted with N-methylsulfonyl chloride to form this compound. The final compound is obtained in high yield and purity through a series of purification steps.
Aplicaciones Científicas De Investigación
N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of oncology. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-methyl-2-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c1-20-14(22)10-26(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGVQQRYXSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)

![1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2787020.png)
![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)



![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide](/img/structure/B2787035.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)